

# Application Notes and Protocols for Studying Bronchoconstriction with Navafenterol Saccharinate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Navafenterol saccharinate (also known as AZD-8871) is a potent and selective dual-pharmacology molecule designed for inhalation.[1][2] It functions as both a muscarinic M3 receptor antagonist and a  $\beta$ 2-adrenergic receptor agonist (MABA), making it a valuable tool for studying bronchoconstriction and developing treatments for obstructive airway diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][3][4] These application notes provide detailed protocols for utilizing **Navafenterol saccharinate** in preclinical research models of bronchoconstriction.

#### **Mechanism of Action**

Navafenterol exhibits a unique mechanism of action by simultaneously targeting two key pathways that regulate airway smooth muscle tone. As a muscarinic M3 receptor antagonist, it inhibits acetylcholine-induced bronchoconstriction. Concurrently, as a  $\beta$ 2-adrenergic receptor agonist, it promotes bronchodilation by increasing intracellular cyclic adenosine monophosphate (cAMP) levels.[1][5]





Click to download full resolution via product page

Dual signaling pathway of Navafenterol.

# Data Presentation Receptor Binding and Potency



| Receptor Subtype          | Parameter | Value | Reference |
|---------------------------|-----------|-------|-----------|
| Human Muscarinic M1       | pIC50     | 9.9   | [1]       |
| Human Muscarinic M2       | pIC50     | 9.9   | [1]       |
| Human Muscarinic M3       | pIC50     | 9.5   | [1]       |
| Human Muscarinic M4       | pIC50     | 10.4  | [1]       |
| Human Muscarinic M5       | pIC50     | 8.8   | [1]       |
| Human β1-<br>Adrenoceptor | pEC50     | 9.0   | [1]       |
| Human β2-<br>Adrenoceptor | pEC50     | 9.5   | [1]       |
| Human β3-<br>Adrenoceptor | pEC50     | 8.7   | [1]       |

## **In Vitro Functional Activity**



| Tissue/Model                                                                        | Parameter                            | Value                       | Reference |
|-------------------------------------------------------------------------------------|--------------------------------------|-----------------------------|-----------|
| Isolated Guinea Pig<br>Trachea (electrically<br>stimulated)                         | pIC50 (Antimuscarinic activity)      | 8.6                         | [1]       |
| Isolated Guinea Pig<br>Trachea (spontaneous<br>tone)                                | pEC50 (β2-<br>adrenoceptor activity) | 8.8                         | [1]       |
| Human Precision-Cut Lung Slices (Histamine-induced bronchoconstriction)             | Attenuation                          | Concentration-<br>dependent | [4]       |
| Human Precision-Cut Lung Slices (Thromboxane A2 analog-induced bronchoconstriction) | Attenuation                          | At 300 nM                   | [4]       |

**In Vivo Efficacy** 

| Animal Model | Challenge                                 | Effect                                             | Reference |
|--------------|-------------------------------------------|----------------------------------------------------|-----------|
| Guinea Pig   | Acetylcholine-induced bronchoconstriction | Prevention of bronchoconstriction                  | [2]       |
| Dog          | Acetylcholine-induced bronchoconstriction | Long-lasting<br>bronchoprotective<br>effect (>24h) | [2]       |

# **Clinical Trial Data (Human Studies)**



| Population                 | Dose                               | Outcome                                                               | Reference |
|----------------------------|------------------------------------|-----------------------------------------------------------------------|-----------|
| Mild Asthma                | ≥200 µg                            | Improvement in trough<br>FEV1 (0.186-0.463 L)                         | [6]       |
| Moderate to Severe<br>COPD | 400 μg                             | Significant<br>improvement in trough<br>FEV1 vs. placebo<br>(0.111 L) | [7][8]    |
| Moderate to Severe<br>COPD | 1800 µg                            | Significant<br>improvement in trough<br>FEV1 vs. placebo<br>(0.210 L) | [7][8]    |
| Moderate to Severe<br>COPD | 600 μg (once daily for<br>2 weeks) | Significant<br>improvement in trough<br>FEV1 vs. placebo<br>(0.202 L) | [9][10]   |

### **Experimental Protocols**

# Protocol 1: In Vitro Assessment of Bronchodilator and Bronchoprotective Effects in Isolated Guinea Pig Trachea

This protocol details the use of an organ bath to assess the dual M3 antagonist and  $\beta$ 2 agonist activity of Navafenterol on isolated guinea pig tracheal rings.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The Bronchoprotective Effects of Dual Pharmacology, Muscarinic Receptor Antagonist and β2 Adrenergic Receptor Agonist Navafenterol in Human Small Airways [mdpi.com]
- 2. The novel bronchodilator navafenterol: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Profile of AZD8871 (LAS191351), a Novel Inhaled Dual M3 Receptor Antagonist/ β 2-Adrenoceptor Agonist Molecule with Long-Lasting Effects and Favorable Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Navafenterol (AZD8871) in patients with COPD: a randomized, double-blind, phase I study evaluating safety and pharmacodynamics of single doses of this novel, inhaled, longacting, dual-pharmacology bronchodilator: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. Navafenterol (AZD8871) in patients with mild asthma: a randomised placebo-controlled phase I study evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses of this novel inhaled long-acting dual-pharmacology bronchodilator -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Perspectives on precision cut lung slices—powerful tools for investigation of mechanisms and therapeutic targets in lung diseases [frontiersin.org]
- 10. publications.ersnet.org [publications.ersnet.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Studying Bronchoconstriction with Navafenterol Saccharinate]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b605785#navafenterol-saccharinate-for-studying-bronchoconstriction]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com